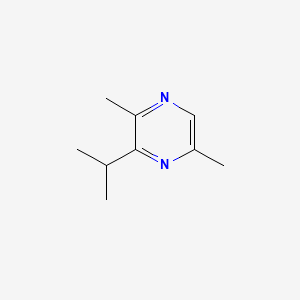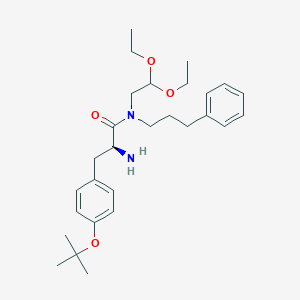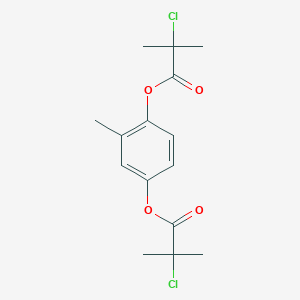
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is an organic compound with a complex structure It is characterized by the presence of two 2-chloro-2-methylpropanoate groups attached to a 1,4-phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) typically involves the esterification of 2-chloro-2-methylpropanoic acid with 1,4-phenylenedimethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted derivatives with functional groups like amines or thiols.
Hydrolysis: Products are 2-chloro-2-methylpropanoic acid and 1,4-phenylenedimethanol.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) involves its interaction with nucleophiles due to the presence of reactive ester and chloro groups. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-2-methylpropanoate
- 2-Chloro-2-methylpropanoic acid
- 1,4-Phenylenedimethanol
Uniqueness
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is unique due to its dual ester and chloro functionalities, which provide a versatile platform for chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable for specialized applications in synthetic chemistry and materials science.
Eigenschaften
Molekularformel |
C15H18Cl2O4 |
|---|---|
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
[4-(2-chloro-2-methylpropanoyl)oxy-3-methylphenyl] 2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C15H18Cl2O4/c1-9-8-10(20-12(18)14(2,3)16)6-7-11(9)21-13(19)15(4,5)17/h6-8H,1-5H3 |
InChI-Schlüssel |
UUJHIPNERGDNGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)C(C)(C)Cl)OC(=O)C(C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


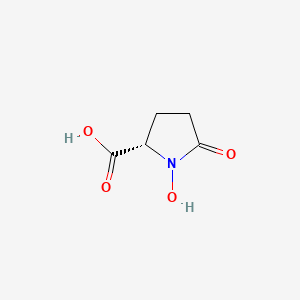
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)

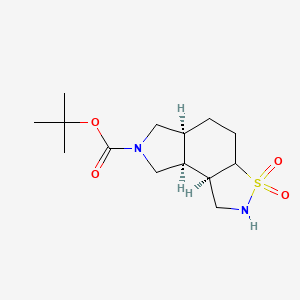

![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
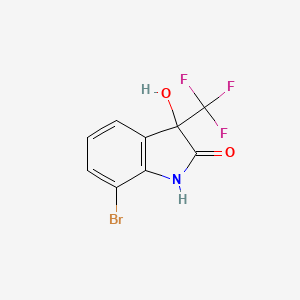
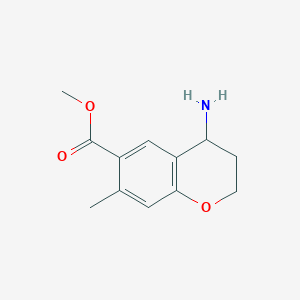
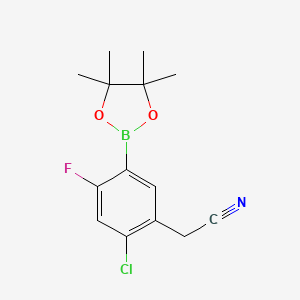
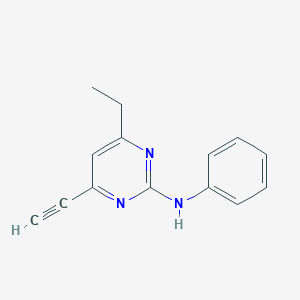
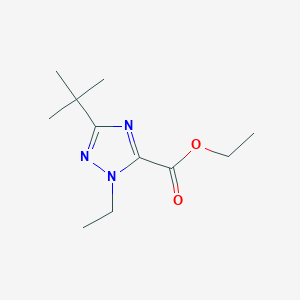
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
